4'-O-Benzyl 3'-O-Desmethyl Etoposide
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Overview
Description
4’-O-Benzyl 3’-O-Desmethyl Etoposide is an analogue of Etoposide, a well-known anti-neoplastic agent. This compound is characterized by the presence of a benzyl group at the 4’-O position and the absence of a methyl group at the 3’-O position. It has a molecular formula of C35H36O13 and a molecular weight of 664.65.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-O-Benzyl 3’-O-Desmethyl Etoposide typically involves the selective protection and deprotection of hydroxyl groups, followed by benzylation and demethylation reactionsThe final step involves the selective demethylation of the 3’-O position using reagents like boron tribromide .
Industrial Production Methods
Industrial production of 4’-O-Benzyl 3’-O-Desmethyl Etoposide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of starting materials .
Chemical Reactions Analysis
Types of Reactions
4’-O-Benzyl 3’-O-Desmethyl Etoposide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-O-Benzyl 3’-O-Desmethyl Etoposide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential anti-cancer properties.
Industry: Used in the development of new pharmaceuticals and chemical processes
Mechanism of Action
The mechanism of action of 4’-O-Benzyl 3’-O-Desmethyl Etoposide involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the DNA-topoisomerase II complex, the compound induces DNA strand breaks, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the DNA-topoisomerase II complex and various signaling pathways involved in cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
3’-O-Desmethyl Etoposide: Lacks the benzyl group at the 4’-O position.
Etoposide: The parent compound with both the 3’-O methyl and 4’-O hydroxyl groups intact.
Uniqueness
4’-O-Benzyl 3’-O-Desmethyl Etoposide is unique due to its structural modifications, which enhance its binding affinity to topoisomerase II and improve its anti-cancer activity compared to its analogues. The presence of the benzyl group at the 4’-O position and the absence of the methyl group at the 3’-O position contribute to its distinct pharmacological profile .
Properties
Molecular Formula |
C35H36O13 |
---|---|
Molecular Weight |
664.7 g/mol |
IUPAC Name |
(8aR,9R)-5-[[(2R,4aR,6R,7S,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(3-hydroxy-5-methoxy-4-phenylmethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C35H36O13/c1-16-41-14-26-33(46-16)29(37)30(38)35(47-26)48-31-20-11-24-23(44-15-45-24)10-19(20)27(28-21(31)13-43-34(28)39)18-8-22(36)32(25(9-18)40-2)42-12-17-6-4-3-5-7-17/h3-11,16,21,26-31,33,35-38H,12-15H2,1-2H3/t16-,21?,26-,27-,28+,29-,30+,31?,33-,35+/m1/s1 |
InChI Key |
KTPCYDBGTBQYEC-DKKOIWNPSA-N |
Isomeric SMILES |
C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@@H]([C@@H](O2)OC3C4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OCC8=CC=CC=C8)O)O)O |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OCC8=CC=CC=C8)O)O)O |
Origin of Product |
United States |
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